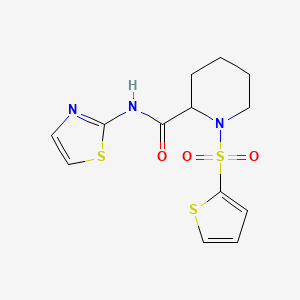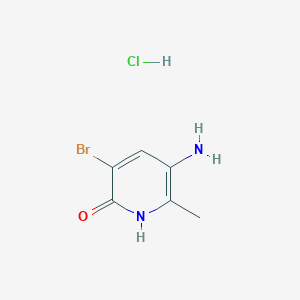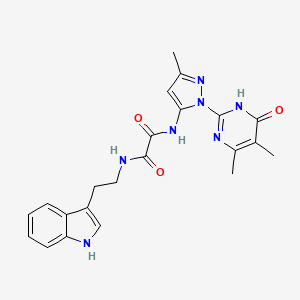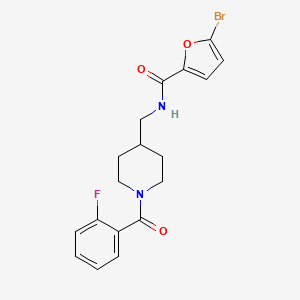
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential applications in the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of related pyrazole-carbohydrazide compounds have been extensively detailed, demonstrating various spectroscopic methods for their identification and analysis. For instance, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, exploring its molecular docking and spectroscopic studies, suggesting potential as an anti-diabetic agent (Karrouchi et al., 2021).
Corrosion Inhibition
- Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection. Paul et al. (2020) investigated the adsorption and corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds on mild steel in acidic solutions, highlighting their potential in industrial applications (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
- Kumar et al. (2011) synthesized a series of hydrazides with ethoxy and nitrobenzylidene substituents, testing them for in vitro antimicrobial activity. The study revealed that compounds with specific substituents showed significant antimicrobial properties (Kumar et al., 2011).
Anticancer Properties
- Zheng et al. (2009) synthesized pyrazole-carbohydrazide hydrazone derivatives and evaluated their effects on A549 lung cancer cell growth, identifying compounds with potent growth inhibitory effects and apoptosis-inducing capabilities (Zheng et al., 2009).
Cytotoxicity
- Hassan et al. (2014) explored the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-ethoxyphenylhydrazine with 3-nitrobenzaldehyde to form the corresponding hydrazone, which is then cyclized with 1H-pyrazole-5-carbohydrazide to yield the final product.", "Starting Materials": [ "3-ethoxyphenylhydrazine", "3-nitrobenzaldehyde", "1H-pyrazole-5-carbohydrazide", "Acetic acid", "Ethanol", "Sodium acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-ethoxyphenylhydrazine (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to form the corresponding hydrazone.", "Step 2: Add a solution of 1H-pyrazole-5-carbohydrazide (1.2 equiv) in ethanol to the reaction mixture obtained in step 1. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours to allow cyclization to occur.", "Step 3: Add a solution of sodium acetate (2.0 equiv) in water to the reaction mixture obtained in step 2. Adjust the pH to 8-9 using sodium hydroxide and stir the mixture at room temperature for 1-2 hours.", "Step 4: Filter the resulting solid and wash with water to obtain the final product, 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS RN |
307350-63-6 |
Product Name |
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C19H17N5O4 |
Molecular Weight |
379.376 |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-2-28-16-8-4-6-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-5-3-7-15(9-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
InChI Key |
DVRMIHPQEIXMQP-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



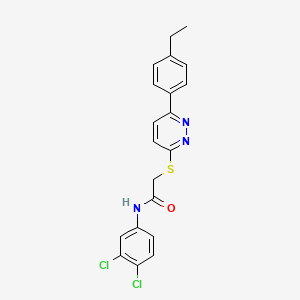
![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)
![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)
![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)
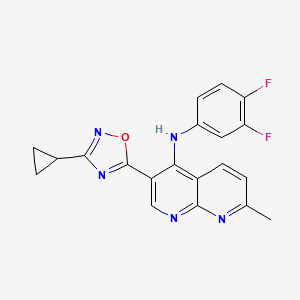
![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)
